molecular formula C22H19N3O3S B3264504 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 392246-34-3

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B3264504
CAS No.: 392246-34-3
M. Wt: 405.5 g/mol
InChI Key: LZNJCRQBUAPDJC-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is identified as a potent antagonist of mGluR1 . mGluR1, or metabotropic glutamate receptor 1, is a type of glutamate receptor that is active in the central nervous system and plays a key role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time.

Mode of Action

As an antagonist, this compound binds to the mGluR1 receptor and inhibits its function . This prevents the normal activation of the receptor by glutamate, the primary excitatory neurotransmitter in the brain. The inhibition of mGluR1 can modulate synaptic transmission and neuronal excitability, leading to changes in the communication between neurons.

Biochemical Pathways

The mGluR1 receptor is part of the glutamatergic neurotransmission system, which is involved in a variety of neural functions, including learning and memory . By inhibiting mGluR1, the compound can affect these processes.

Pharmacokinetics

The compound has been reported to have a good pharmacokinetic (PK) profile in rats . Pharmacokinetics refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). A good PK profile suggests that the compound is well-absorbed, effectively distributed, efficiently metabolized, and properly excreted, which are all important for its bioavailability and therapeutic effect.

Result of Action

The compound has demonstrated relatively potent antipsychotic-like effects in several animal models . This suggests that it could potentially be used in the treatment of psychiatric disorders.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-3-4-16(11-14(13)2)18-12-29-22(23-18)24-21(28)15-5-7-17(8-6-15)25-19(26)9-10-20(25)27/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNJCRQBUAPDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Reactant of Route 3
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N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Reactant of Route 4
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N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Reactant of Route 5
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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